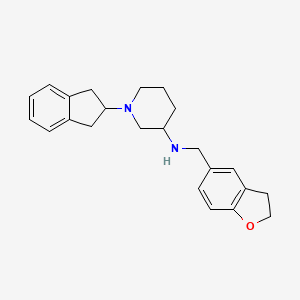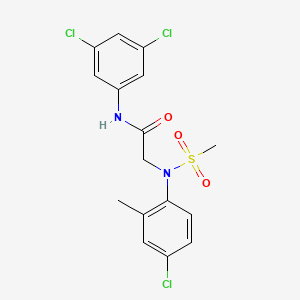![molecular formula C19H18N2O2 B6094904 N-cyclopentyl-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B6094904.png)
N-cyclopentyl-3-imino-3H-benzo[f]chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-3-imino-3H-benzo[f]chromene-2-carboxamide, also known as CPIC, is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the benzo[f]chromene family of compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. CPIC has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in vitro and in vivo.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-3-imino-3H-benzo[f]chromene-2-carboxamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. It has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In addition to its anti-inflammatory and anticancer properties, it has been shown to have antioxidant effects, reducing oxidative stress and protecting against DNA damage. It has also been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclopentyl-3-imino-3H-benzo[f]chromene-2-carboxamide in laboratory experiments is its relatively low toxicity and high selectivity for cancer cells. It can also be synthesized using a variety of methods, allowing for optimization of yield and purity. However, one limitation is the lack of in vivo studies, which limits our understanding of its potential applications in animal models and humans.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopentyl-3-imino-3H-benzo[f]chromene-2-carboxamide. One area of interest is its potential as a therapeutic agent for cancer and inflammation. Further studies are needed to investigate its efficacy and safety in animal models and humans. Another area of interest is its potential as a neuroprotective agent, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is potential for the development of novel synthetic analogs of this compound with improved pharmacological properties.
Synthesemethoden
N-cyclopentyl-3-imino-3H-benzo[f]chromene-2-carboxamide can be synthesized using a variety of methods, including the reaction of 3-formylchromone with cyclopentylamine in the presence of a catalyst such as p-toluenesulfonic acid. Other methods involve the use of different reagents and solvents, such as the reaction of 3-formylchromone with cyclopentylamine in the presence of acetic acid and acetic anhydride. The yield and purity of this compound can vary depending on the synthesis method used.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-3-imino-3H-benzo[f]chromene-2-carboxamide has been investigated for its potential applications in scientific research, particularly in the fields of cancer and inflammation. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and suppress tumor growth. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathways.
Eigenschaften
IUPAC Name |
N-cyclopentyl-3-iminobenzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c20-18-16(19(22)21-13-6-2-3-7-13)11-15-14-8-4-1-5-12(14)9-10-17(15)23-18/h1,4-5,8-11,13,20H,2-3,6-7H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLRVVJBMWXIIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-ethoxyphenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6094823.png)

![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6094851.png)
![3-(1-azepanyldiazenyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6094863.png)
![tetrahydro-2-furanylmethyl 7-(3,5-difluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6094871.png)
![2-[1-(2-fluorobenzyl)-4-isobutyl-2-piperazinyl]ethanol](/img/structure/B6094879.png)
![N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1,8-octanediamine](/img/structure/B6094886.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B6094887.png)

![N-(2,6-dimethylphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B6094890.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-4-(1-piperidinylsulfonyl)benzohydrazide](/img/structure/B6094891.png)
![N-(3-chlorophenyl)-N'-[4-hydroxy-6-(methoxymethyl)-2-pyrimidinyl]guanidine](/img/structure/B6094895.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B6094900.png)
![N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B6094915.png)
